molecular formula C7H14ClFN2O B13585630 3-fluoro-N-methylpiperidine-3-carboxamidehydrochloride

3-fluoro-N-methylpiperidine-3-carboxamidehydrochloride

Katalognummer: B13585630
Molekulargewicht: 196.65 g/mol
InChI-Schlüssel: SFMMSZXJLZZHHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-fluoro-N-methylpiperidine-3-carboxamide hydrochloride: is a fluorinated piperidine derivative. Fluorinated compounds are widely studied due to their unique properties, such as increased metabolic stability and the ability to modify critical properties like pKa.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-methylpiperidine-3-carboxamide hydrochloride typically involves multi-step processes. One common method includes the fluorination of piperidine derivatives using reagents like Selectfluor®. The reaction conditions often involve mild temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for fluorinated piperidines often involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 3-fluoro-N-methylpiperidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3-fluoro-N-methylpiperidine-3-carboxamide hydrochloride is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorinated structure can enhance binding affinity and selectivity towards biological targets .

Medicine: In medicine, fluorinated piperidines are explored for their potential therapeutic applications. They are investigated as potential drug candidates for various diseases due to their improved pharmacokinetic properties .

Industry: In the industrial sector, 3-fluoro-N-methylpiperidine-3-carboxamide hydrochloride is used in the production of agrochemicals and pharmaceuticals. Its unique properties make it suitable for the development of new products with enhanced efficacy and stability .

Wirkmechanismus

The mechanism of action of 3-fluoro-N-methylpiperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-fluoro-N-methylpiperidine-3-carboxamide hydrochloride is unique due to the presence of both the fluorine atom and the carboxamide group. This combination enhances its metabolic stability and allows for fine-tuning of its physicochemical properties, making it a valuable compound in various fields of research and industry .

Eigenschaften

Molekularformel

C7H14ClFN2O

Molekulargewicht

196.65 g/mol

IUPAC-Name

3-fluoro-N-methylpiperidine-3-carboxamide;hydrochloride

InChI

InChI=1S/C7H13FN2O.ClH/c1-9-6(11)7(8)3-2-4-10-5-7;/h10H,2-5H2,1H3,(H,9,11);1H

InChI-Schlüssel

SFMMSZXJLZZHHE-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1(CCCNC1)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.